molecular formula C15H25NO12 B129050 (2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid CAS No. 156881-25-3

(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid

Cat. No.: B129050
CAS No.: 156881-25-3
M. Wt: 411.36 g/mol
InChI Key: GXMRSXSVVLWYCI-XTLSIONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PTIO, potassium salt involves the reaction of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide with potassium hydroxide. The reaction is typically carried out in an aqueous medium, followed by purification steps to obtain the final product in a high-purity form .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to ensure consistency and purity. The process involves stringent quality control measures to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Carboxy-PTIO, potassium salt primarily undergoes reactions with nitric oxide. It reacts stoichiometrically with nitric oxide to form nitrogen dioxide (NO₂) and other derivatives .

Common Reagents and Conditions:

    Reagents: Nitric oxide, potassium hydroxide.

    Conditions: Aqueous medium, controlled temperature, and pH conditions.

Major Products Formed:

Scientific Research Applications

Carboxy-PTIO, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a nitric oxide scavenger to study the role of nitric oxide in various chemical reactions.

    Biology: Employed in experiments to investigate the effects of nitric oxide on cellular processes, including its role in oxidative stress and signal transduction.

    Medicine: Utilized in research to understand the mechanisms of diseases related to nitric oxide, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Applied in the development of nitric oxide-related assays and diagnostic tools

Mechanism of Action

Carboxy-PTIO, potassium salt acts as a potent nitric oxide scavenger. It reacts rapidly with nitric oxide to produce nitrogen dioxide and other derivatives. This reaction inhibits the activity of nitric oxide synthase, thereby reducing the levels of nitric oxide in biological systems. The compound’s ability to scavenge nitric oxide makes it useful in preventing hypotension and endotoxic shock in experimental models .

Comparison with Similar Compounds

  • 2-(4-Carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazol-1-yloxy-3-oxide potassium salt
  • N(ω)-nitroarginine
  • N-methylarginine

Comparison: Carboxy-PTIO, potassium salt is unique in its high stability and water solubility, which enhances its effectiveness as a nitric oxide scavenger. Compared to N(ω)-nitroarginine and N-methylarginine, Carboxy-PTIO, potassium salt exhibits almost twice the inhibitory strength against nitric oxide .

Properties

CAS No.

156881-25-3

Molecular Formula

C15H25NO12

Molecular Weight

411.36 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H25NO12/c1-4(18)16-6-8(20)7(19)5(3-17)26-14(6)27-11-9(21)10(22)15(25-2)28-12(11)13(23)24/h5-12,14-15,17,19-22H,3H2,1-2H3,(H,16,18)(H,23,24)/t5-,6-,7-,8-,9-,10-,11+,12+,14+,15-/m1/s1

InChI Key

GXMRSXSVVLWYCI-XTLSIONJSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC)O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC)O)O)CO)O)O

Synonyms

GlcNAc-1-4-GlcA
methyl-2-acetamido-2-deoxyglucopyranosyl-1-4-glucopyranosiduronic acid

Origin of Product

United States

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